molecular formula C30H50O B190407 Obtusifoliol CAS No. 16910-32-0

Obtusifoliol

Cat. No. B190407
CAS RN: 16910-32-0
M. Wt: 426.7 g/mol
InChI Key: MMNYKQIDRZNIKT-VSADUBDNSA-N
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Description

Obtusifoliol is a metabolic intermediate of sterols produced by certain fungi . It plays a crucial role in the biosynthesis of sterols .


Synthesis Analysis

The first chemical synthesis of Obtusifoliol was reported to be achieved in 1.3% yield across ten steps from a commercially available lanosterol mixture . This synthesis provides a basis for further derivatization of the sterol skeleton and future investigation into CYP51 inhibition to overcome pathogens’ azole resistance .


Molecular Structure Analysis

The molecular formula of Obtusifoliol is C30H50O . Its average mass is 426.717 Da and its monoisotopic mass is 426.386169 Da .


Chemical Reactions Analysis

Obtusifoliol can be converted to delta8,14-sterol by the enzyme ERG11 (CYP51F1) . It is also known to be a substrate for the enzyme sterol 14-demethylase .

Scientific Research Applications

  • 14α-Demethylation in Plants : Obtusifoliol undergoes 14α-demethylation, a critical step in sterol biosynthesis in plants. This process is facilitated by cytochrome P-450 monooxygenase, as demonstrated in corn embryos and Sorghum bicolor (Rahier & Taton, 1986); (Kahn et al., 1996).

  • Inhibition Studies in Arabidopsis : Inhibition of Obtusifoliol 14α-demethylase in Arabidopsis led to significant changes in plant growth and life span. This highlights its potential role in plant development and hormone biosynthesis (Kushiro et al., 2001).

  • Cancer Research : Obtusifoliol and related steroids isolated from Euphorbia sogdiana showed cell growth inhibitory activity and apoptotic effects on breast cancer cells, indicating potential therapeutic applications (Aghaei et al., 2016).

  • Sterol Metabolism in Yeast : Studies have explored how obtusifoliol interacts with yeast lanosterol 14α-demethylase, revealing differences in substrate recognition between yeast and plant sterol 14α-demethylases (Aoyama & Yoshida, 1992).

  • Role in Sterol Signaling : Obtusifoliol is considered significant in sterol signaling. Research on its homologue in cotton, GhCYP51G1, suggests a role in fiber growth and an interaction with plant hormones (Tan Kun-ling et al., 2009).

  • Enzyme Inhibition for Plant Sterol Biosynthesis : Certain inhibitors, like 7-oxo-obtusifoliol analogues, have shown potential in selectively inhibiting cytochrome P-450 dependent obtusifoliol 14α-demethylase, crucial for plant sterol biosynthesis. This has implications in plant growth and development (Rahier & Taton, 1992).

  • Herbicide Development : Obtusifoliol's involvement in sterol biosynthesis makes it a target for herbicide development. Certain compounds inhibiting obtusifoliol 14-methyl demethylase have been explored for their herbicidal properties (Streit et al., 1991).

Safety And Hazards

Obtusifoliol is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

The synthesis of Obtusifoliol provides a basis for further derivatization of the sterol skeleton and future investigation into CYP51 inhibition to overcome pathogens’ azole resistance . This could potentially lead to the development of new antifungal agents.

properties

IUPAC Name

(3S,4S,5S,10S,13R,14R,17R)-4,10,13,14-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,4,5,6,7,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-19(2)20(3)9-10-21(4)23-13-17-30(8)26-12-11-24-22(5)27(31)15-16-28(24,6)25(26)14-18-29(23,30)7/h19,21-24,27,31H,3,9-18H2,1-2,4-8H3/t21-,22+,23-,24+,27+,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNYKQIDRZNIKT-VSADUBDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC4C(C)CCC(=C)C(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CCC3=C([C@]2(CC[C@@H]1O)C)CC[C@]4([C@]3(CC[C@@H]4[C@H](C)CCC(=C)C(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168650
Record name Obtusifoliol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Obtusifoliol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001242
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Obtusifoliol

CAS RN

16910-32-0
Record name (+)-Obtusifoliol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16910-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Obtusifoliol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016910320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Obtusifoliol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OBTUSIFOLIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RH57E39ER
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Obtusifoliol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001242
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,840
Citations
R Tanaka, K Kasubuchi, S Kita, S Matsunaga - Phytochemistry, 1999 - Elsevier
Two new ergostane-type steroids were isolated together with two known compounds, obtusifoliol and 4α,14α-dimethyl-5α-ergosta-7,9(11),24(28)-trine-3β-ol, from the whole herb of …
Number of citations: 36 www.sciencedirect.com
M Bailen, MD Khamlichi, A Benharref… - Natural Product …, 2016 - journals.sagepub.com
Fifteen semisynthetic terpenoid derivatives from the major latex components of Euphorbia officinarum have been evaluated against the insect pest Spodoptera littoralis, two species of …
Number of citations: 7 journals.sagepub.com
M Taton, P Ullmann, P Benveniste, A Rahier - Pesticide Biochemistry and …, 1988 - Elsevier
A number of triazole fungicides and plant growth regulators (PGRs) were applied to maize seedlings in vivo and total sterol composition was analyzed, quantified, and for the first time …
Number of citations: 101 www.sciencedirect.com
M Aghaei, Z Yazdiniapour, M Ghanadian, B Zolfaghari… - Steroids, 2016 - Elsevier
From the aerial parts of Euphorbia sogdiana Popov, obtusifoliol (1) and two related steroids (2–3) have been isolated and characterized along with a known cycloartane derivative (4). …
Number of citations: 27 www.sciencedirect.com
LR Churchman, LJ Salisbury… - Organic & Biomolecular …, 2022 - pubs.rsc.org
Sterol 14α-demethylases (CYP51s) are a ubiquitous superfamily of cytochrome P450 enzymes that play an essential role in sterol biosynthesis. As fungal CYP51s are the target of azole…
Number of citations: 1 pubs.rsc.org
K Xia, X Ou, H Tang, R Wang, P Wu, Y Jia… - New …, 2015 - Wiley Online Library
… Its deduced protein is highly homologous to functionally characterized obtusifoliol 14α-… cycloartenol, and cycloeucalenol) of the obtusifoliol 14α-demethylase step in the phytosterol …
Number of citations: 80 nph.onlinelibrary.wiley.com
A Rahier, M Taton - Biochimica et Biophysica Acta (BBA)-Lipids and Lipid …, 1992 - Elsevier
A series of 7-oxo-obtusifoliol analogues have been synthetized and investigated as potential inhibitors of cytochrome P-450 dependent obtusifoliol 14α-demethylase (P-450 OBT.14DM …
Number of citations: 11 www.sciencedirect.com
Z Jiao, L Yin, Q Zhang, W Xu, Y Jia, K Xia… - Physiologia …, 2022 - Wiley Online Library
… has been shown to be obtusifoliol 14α‐demethylase, key … may also encode an obtusifoliol 14α‐demethylase involved in … codes for a putative obtusifoliol 14α‐demethylase involved in …
Number of citations: 1 onlinelibrary.wiley.com
RA Kahn, S Bak, CE Olsen, I Svendsen… - Journal of Biological …, 1996 - ASBMB
… obtusifoliol 14α-demethylase and sorghum NADPHcytochrome P450 oxidoreductase demonstrated the conversion of obtusifoliol (… 14α-demethylated product of obtusifoliol with a …
Number of citations: 55 www.jbc.org
M Kushiro, T Nakano, K Sato, K Yamagishi… - Biochemical and …, 2001 - Elsevier
Obtusifoliol 14α-demethylase is a plant orthologue of sterol 14α-demethylase (CYP51) essential in sterol biosynthesis. We have prepared CYP51 antisense Arabidopsis in order to shed …
Number of citations: 54 www.sciencedirect.com

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